N-(2-methoxybenzyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

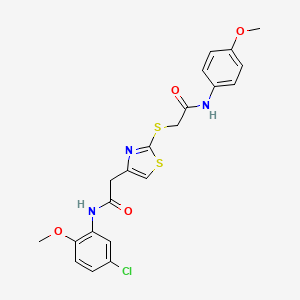

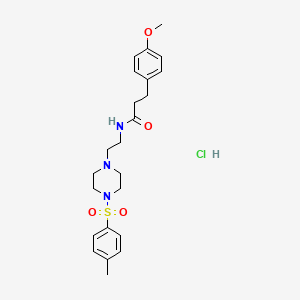

This compound is a derivative of quinazoline, a class of organic compounds with a two-ring structure, one of which is a benzene ring and the other is a diazine ring. The methoxybenzyl groups attached to the quinazoline core could potentially influence its reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused benzene and diazine rings of the quinazoline core, with the methoxybenzyl groups attached at specific positions. The presence of these groups could influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxybenzyl groups could increase its lipophilicity, which could influence its solubility and stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Binding Studies

One study focused on methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, highlighting their synthesis and evaluation for affinity towards apamin-sensitive binding sites. These compounds demonstrated varying affinities based on their structural modifications, suggesting their potential application in modulating apamin-sensitive Ca2+-activated K+ channels, which are relevant in neurological research and therapy (Graulich et al., 2006).

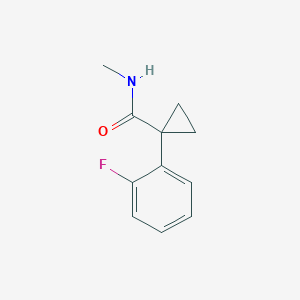

Anti-Inflammatory and Analgesic Agents

Another study described the synthesis of novel compounds derived from visnaginone and khellinone, which were evaluated for their anti-inflammatory and analgesic activities. These compounds were screened as cyclooxygenase inhibitors (COX-1/COX-2), indicating their potential application in the development of new therapeutic agents targeting inflammation and pain (Abu‐Hashem et al., 2020).

Conversion of Carboxylic Acids to Carboxamides

Research has also been conducted on the conversion of carboxylic acids to corresponding carboxamides using niobium pentachloride, demonstrating a practical method for synthesizing 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures. This highlights a synthetic pathway potentially relevant for creating derivatives of the compound for various applications (Nery et al., 2003).

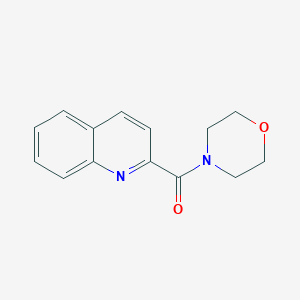

Synthesis of Functionalized Quinazoline Entities

Another example involves the synthesis of novel quinazoline entities, indicating a method for creating compounds with potential antitumor activities. This research exemplifies how structural modifications of quinazoline derivatives can be tailored for specific biological activities, possibly including the compound (Sha Yao-wu, 2008).

Cytotoxic Activity Studies

Studies have also been conducted on the cytotoxic activities of quinazoline derivatives, exploring their potential as cancer therapeutics. These investigations show how modifications of the quinazoline core can influence biological activities, suggesting the versatility of these compounds in drug development (Bu et al., 2000).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-methoxybenzyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves the condensation of 2-methoxybenzaldehyde and 4-methoxybenzaldehyde with anthranilic acid, followed by cyclization and amidation reactions.", "Starting Materials": [ "2-methoxybenzaldehyde", "4-methoxybenzaldehyde", "anthranilic acid", "acetic anhydride", "sodium acetate", "sulfuric acid", "ethanol", "chloroform", "sodium hydroxide", "acetic acid", "ammonium chloride", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde and 4-methoxybenzaldehyde with anthranilic acid in the presence of acetic anhydride and sulfuric acid to form 2-(2-methoxybenzylideneamino)benzoic acid and 2-(4-methoxybenzylideneamino)benzoic acid.", "Step 2: Cyclization of the intermediate product with sodium acetate in ethanol to form 3-(2-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline.", "Step 3: Amidation of the intermediate product with 4-methoxybenzylamine in the presence of sodium hydroxide and acetic acid to form N-(2-methoxybenzyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Step 4: Purification of the final product by recrystallization from chloroform and diethyl ether mixture, followed by drying in a vacuum oven." ] } | |

CAS-Nummer |

892277-98-4 |

Produktname |

N-(2-methoxybenzyl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

Molekularformel |

C25H23N3O5 |

Molekulargewicht |

445.475 |

IUPAC-Name |

N-[(2-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C25H23N3O5/c1-32-19-10-7-16(8-11-19)15-28-24(30)20-12-9-17(13-21(20)27-25(28)31)23(29)26-14-18-5-3-4-6-22(18)33-2/h3-13H,14-15H2,1-2H3,(H,26,29)(H,27,31) |

InChI-Schlüssel |

WFLNUTLEECDFQY-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CC=C4OC)NC2=O |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-3-(4-ethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2758475.png)

![2-(2,4-dimethylphenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2758476.png)

![9-(4-ethoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2758477.png)

![1,3-Bis[4-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2758487.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2758489.png)

![N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2758492.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B2758493.png)